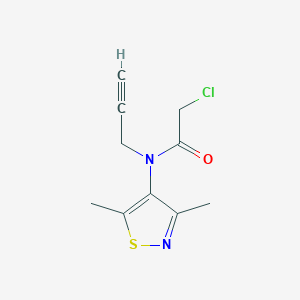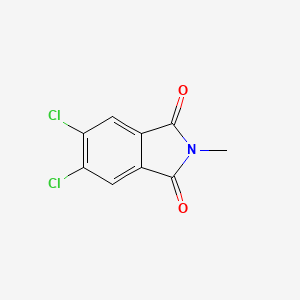![molecular formula C21H27FN2O B14406175 N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea CAS No. 88451-48-3](/img/structure/B14406175.png)
N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea is a synthetic organic compound. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, including the presence of fluorine and dimethylphenyl groups, may impart specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. A possible synthetic route could be:
Step 1: Synthesis of the intermediate amine by reacting 2,4-dimethylphenylamine with 3-fluorophenylethylamine under controlled conditions.
Step 2: Reaction of the intermediate amine with butyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl or phenyl groups.
Reduction: Reduction reactions could target the urea functional group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action would depend on the specific application. For example, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of fluorine can significantly affect the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
N-Butyl-N’-(2,4-dimethylphenyl)urea: Lacks the fluorophenyl group.
N-Butyl-N’-(3-fluorophenyl)urea: Lacks the dimethylphenyl group.
N-Butyl-N’-(2,4-dimethylphenyl)-N-ethylurea: Lacks the fluorophenyl group and has a different alkyl chain.
Uniqueness
The unique combination of butyl, dimethylphenyl, and fluorophenyl groups in N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea may impart distinct chemical properties, such as increased lipophilicity, altered electronic distribution, and specific steric effects, which could influence its reactivity and interactions with biological targets.
特性
CAS番号 |
88451-48-3 |
|---|---|
分子式 |
C21H27FN2O |
分子量 |
342.4 g/mol |
IUPAC名 |
1-butyl-3-(2,4-dimethylphenyl)-1-[2-(3-fluorophenyl)ethyl]urea |
InChI |
InChI=1S/C21H27FN2O/c1-4-5-12-24(13-11-18-7-6-8-19(22)15-18)21(25)23-20-10-9-16(2)14-17(20)3/h6-10,14-15H,4-5,11-13H2,1-3H3,(H,23,25) |
InChIキー |
CNCJTPMBATYYCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCC1=CC(=CC=C1)F)C(=O)NC2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)

![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)
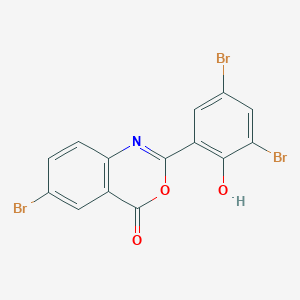

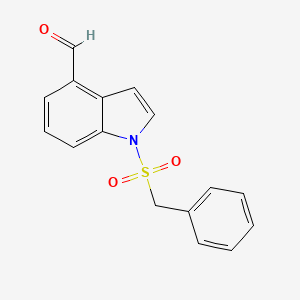



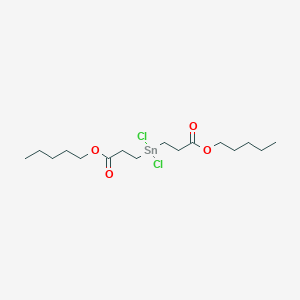
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
